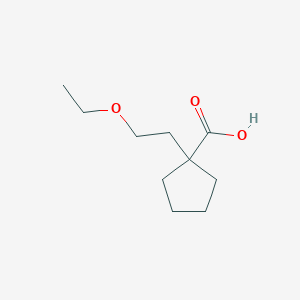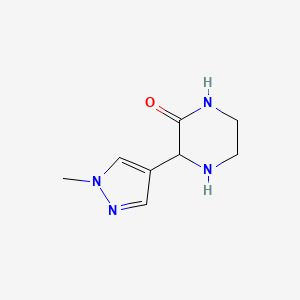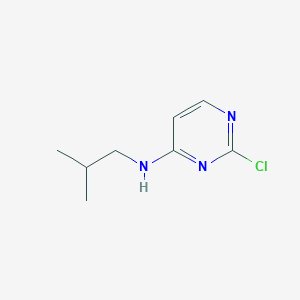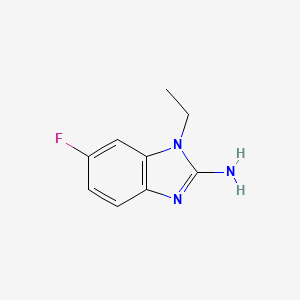![molecular formula C21H21ClN2O2 B1428200 methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate CAS No. 1354547-26-4](/img/structure/B1428200.png)
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Overview
Description
“Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate” is a chemical compound with the formula C₂₁H₂₁ClN₂O₂ . It has a molecular weight of 368.87 g/mol . The CAS Number for this compound is 1354547-26-4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[4,3-b]indol-5-yl group attached to a benzoate group via a methyl bridge . The presence of the chlorine atom and the methyl group on the pyrido[4,3-b]indol-5-yl group adds complexity to the molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 132-133 °C . It’s important to note that these properties can be influenced by factors such as purity and environmental conditions.Scientific Research Applications
Cancer Treatment
Indole derivatives like the one mentioned have been studied for their potential in treating cancer. They are known to play a role in cell biology and can act as biologically active compounds against cancer cells . The presence of the indole moiety is significant in the synthesis of compounds that exhibit antiproliferative activity, which is crucial in the development of anticancer drugs .
Antibacterial Agents
The antibacterial activity of indole derivatives is another important application. Compounds with an indole structure have been screened for activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes them valuable in the search for new antibiotics.
Antiviral Research
Indole derivatives have also been explored for their antiviral properties. For instance, novel indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV agents . This research is vital for developing new treatments for viral infections.
Synthesis of Alkaloids
Indoles are significant heterocyclic systems in natural products and drugs, and they are essential for the synthesis of selected alkaloids . Alkaloids have various pharmacological effects and are used in medicine for their analgesic, antibacterial, and other therapeutic properties.
EGFR/BRAF Pathway Inhibition
The compound has been implicated in the inhibition of mutant EGFR/BRAF pathways, which are over-activated in several malignancies . This application is particularly relevant for targeted cancer therapy, as it involves the design of molecules that can selectively inhibit these pathways.
Green Chemistry
The synthesis of indole derivatives can be aligned with the principles of green chemistry, which aims to reduce the environmental impact of chemical processes. Researchers are focusing on catalysis and organic methodology to develop more sustainable synthetic routes for these compounds .
Molecular Docking Studies
Indole derivatives are used in molecular docking studies to predict the orientation of a substrate in the active site of an enzyme. This application is crucial for understanding drug-receptor interactions and for designing drugs with better efficacy and fewer side effects .
Development of Small Molecule Inhibitors
Lastly, the development of small molecule inhibitors that contain the indole moiety is an active area of research. These inhibitors are designed to target specific proteins involved in disease pathways, offering a more precise approach to treatment .
Safety and Hazards
Mechanism of Action
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer and microbial infections . Indole derivatives, both natural and synthetic, show various biologically vital properties .
Biochemical Pathways
Indole derivatives can affect many different biochemical pathways. For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Result of Action
The results of the action of indole derivatives can include a variety of cellular effects, depending on their specific targets and modes of action. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
methyl 4-[(8-chloro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-10-9-20-18(13-23)17-11-16(22)7-8-19(17)24(20)12-14-3-5-15(6-4-14)21(25)26-2/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPJUKZMKMASRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2CC4=CC=C(C=C4)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)
![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)









